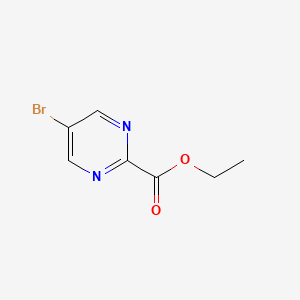

Ethyl 5-bromopyrimidine-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQFHUXIWZYQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680898 | |

| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-30-8 | |

| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Bromopyrimidine 2 Carboxylate

Established Synthetic Pathways for Ethyl 5-bromopyrimidine-2-carboxylate

Traditional synthetic routes to this compound typically involve two key transformations: the introduction of a bromine atom at the 5-position of the pyrimidine (B1678525) ring and the formation of the ethyl ester at the 2-position. These steps can be performed in different orders, constituting the established pathways for its synthesis.

Bromination Reactions for 5-Substituted Pyrimidine-2-carboxylates

The introduction of a bromine atom onto a pyrimidine ring is a common electrophilic substitution reaction. For pyrimidine systems, the C-5 position is generally susceptible to electrophilic attack, particularly when activating groups are present on the ring. acs.orgresearchgate.net Common brominating agents such as N-bromosuccinimide (NBS) and bromine (Br₂) are frequently employed.

The reaction conditions for bromination can be controlled to achieve high selectivity. For instance, the degree of bromination on pyrimidine rings within larger macrocyclic structures has been effectively managed by adjusting the stoichiometry of NBS and the reaction temperature. acs.org In the context of nucleosides, various reagents have been utilized for bromination at the C-5 position of pyrimidines, including Br₂/water, NBS in DMF, and ceric ammonium nitrate/LiBr in acetonitrile. researchgate.netmdpi.com While a direct protocol for the bromination of ethyl pyrimidine-2-carboxylate is not extensively detailed in the provided literature, the general principles suggest that treatment with a suitable brominating agent under controlled conditions would yield the desired 5-bromo derivative. The selection of solvent and temperature is critical to manage reactivity and prevent side reactions.

Table 1: Common Reagents for Bromination of Pyrimidines

| Brominating Reagent | Typical Solvents | Notes |

| N-Bromosuccinimide (NBS) | Chloroform, DMF | Widely used, allows for controlled bromination. acs.org |

| Bromine (Br₂) | Acetic Acid, Water, CCl₄ | A classic reagent, can require careful handling. mdpi.com |

| Sodium Monobromoisocyanurate (SMBI) | Acetonitrile/Water | An efficient and facile alternative for nucleosides. mdpi.com |

Esterification Routes to this compound

The formation of the ethyl ester from the corresponding carboxylic acid is a fundamental reaction in organic synthesis. The most established method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This reaction involves treating the carboxylic acid (5-bromopyrimidine-2-carboxylic acid) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edu

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. libretexts.org

Nucleophilic attack by the alcohol (ethanol) on the carbonyl carbon, forming a tetrahedral intermediate. cerritos.edu

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group, followed by deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield of the ester, either the alcohol is used in large excess, or the water formed during the reaction is removed, often by azeotropic distillation. organic-chemistry.orgchemguide.co.uk

Novel and Regioselective Synthetic Approaches

Modern synthetic chemistry has pursued more direct and selective methods for constructing complex molecules. For halopyrimidine carboxylates, radical-based reactions and transition-metal-catalyzed couplings represent the forefront of these novel approaches.

Minisci-Type Reactions in Halopyrimidine Carboxylate Synthesis

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles via a radical mechanism. wikipedia.org This reaction allows for the introduction of alkyl and acyl groups onto heterocycles under acidic conditions, a transformation not possible with classical Friedel-Crafts reactions. wikipedia.org

A notable application of this methodology is the Minisci homolytic alkoxycarbonylation, which has been successfully used for the synthesis of 5-halopyrimidine-4-carboxylic acid esters. researchgate.netucla.edu In a specific example, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in a single step from the inexpensive starting material 5-bromopyrimidine with a 48% yield. ucla.edu The reaction demonstrated high regioselectivity for the C-4 position, with the C-2 isomer being either undetected or present in amounts less than 3%. ucla.edu The alkoxycarbonyl radical is generated from an alkyl pyruvate and hydrogen peroxide, mediated by an Fe(II) salt. ucla.edu

Table 2: Optimization of Minisci Reaction for Ethyl 5-bromopyrimidine-4-carboxylate ucla.edu

| Entry | Alkyl Pyruvate | Solvent System | Conversion (%) | Isolated Yield (%) |

| 1 | Methyl Pyruvate | Toluene/Water | 85 | 44 |

| 2 | Ethyl Pyruvate | Toluene/Water | 89 | 62 |

| 3 | Ethyl Pyruvate | Acetonitrile/Water | 88 | 58 |

| 4 | Ethyl Pyruvate | Dichloromethane/Water | 87 | 59 |

| 5 | Ethyl Pyruvate | Water | 35 | 15 |

This approach highlights the potential of Minisci-type reactions for the regioselective synthesis of pyrimidine carboxylates, offering a more efficient alternative to multi-step classical methods. ucla.edu

Palladium-Catalyzed Coupling Strategies for Brominated Pyrimidines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Brominated pyrimidines are excellent substrates for these transformations, where the bromine atom serves as a handle for further functionalization.

The Suzuki-Miyaura reaction is a prominent example, coupling an organoboron compound with an organic halide. mdpi.com 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully arylated with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This demonstrates the feasibility of using the bromine on a pyrimidine-containing structure as a coupling site.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. This reaction has been applied to couple primary and secondary amines with 3-halo-2-aminopyridines using specialized palladium precatalysts and ligands like RuPhos and BrettPhos. nih.govrsc.org These strategies could be adapted to couple various nucleophiles to the 5-position of an appropriately substituted pyrimidine ring, such as Ethyl 2-bromopyrimidine-5-carboxylate, to generate diverse libraries of compounds. The choice of catalyst, ligand, base, and solvent is critical for the success of these coupling reactions. acs.orgacs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize product yield, minimize side products, and ensure scalability and cost-effectiveness. The synthesis of this compound is no exception, with each synthetic step offering parameters that can be fine-tuned.

For bromination reactions , key variables include the choice of brominating agent, the solvent, reaction temperature, and reaction time. For example, in the bromination of azacalix rsc.orgpyrimidine, it was found that the degree of bromination could be precisely controlled by adjusting the molar ratio of NBS and the temperature. acs.org A screening of different solvents and temperatures can help identify conditions that provide the highest yield and regioselectivity while minimizing the formation of di-brominated or other byproducts. researchgate.net

In esterification reactions , the primary factors to optimize are the choice and amount of acid catalyst, the quantity of alcohol used, and the method for water removal. While traditional methods use a large excess of alcohol, this may not be economical on a large scale. Alternative methods for water removal, such as using molecular sieves or a Dean-Stark apparatus, can be employed to drive the reaction to completion without requiring a vast excess of the alcohol.

For palladium-catalyzed coupling reactions , optimization is more complex and involves screening a combination of catalysts, ligands, bases, and solvents. The choice of ligand is particularly crucial as it influences the stability and reactivity of the palladium catalyst. For Suzuki couplings, factors like the base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., 1,4-Dioxane, Toluene) significantly impact the reaction outcome and yield. mdpi.comacs.org Temperature and reaction time are also critical; microwave irradiation has been used to accelerate these reactions. rsc.org A systematic approach, often employing design of experiment (DoE) principles, is the most effective way to identify the optimal conditions for a specific coupling reaction involving a brominated pyrimidine substrate.

Solvent System Effects on Reaction Efficiency and Selectivity

The selection of an appropriate solvent is critical in the synthesis of this compound, as it can significantly impact reaction rates, yields, and the formation of byproducts. The solvent's polarity, coordinating ability, and boiling point all play crucial roles in the catalytic cycle of palladium-catalyzed carbonylation reactions.

Commonly employed solvents in such transformations include polar aprotic solvents like acetonitrile and N,N-diisopropylethylamine, as well as ethereal solvents such as tetrahydrofuran (THF) and dioxane. In some instances, a biphasic solvent system, for example, a combination of toluene and water, has been shown to be effective in minimizing polysubstitution and improving the regioselectivity of the carbonylation reaction, particularly in related pyrimidine systems. The use of a biphasic system can facilitate the separation of the catalyst and product, simplifying the workup procedure.

The efficiency of the reaction in different solvents can be attributed to their ability to dissolve the reactants and the catalytic species, as well as to stabilize the transition states in the catalytic cycle. For instance, coordinating solvents can influence the ligand exchange rates on the palladium center, which is a critical step in the catalytic process.

To illustrate the impact of the solvent system, consider the following hypothetical data based on typical palladium-catalyzed alkoxycarbonylation reactions of brominated heterocycles:

| Solvent System | Reaction Time (hours) | Yield (%) | Selectivity for 2-substitution |

|---|---|---|---|

| Acetonitrile | 4 | 75 | High |

| Tetrahydrofuran (THF) | 6 | 68 | Moderate |

| Dioxane | 5 | 72 | High |

| Toluene/Water (biphasic) | 8 | 65 | Very High |

| N,N-Diisopropylethylamine | 4 | 80 | High |

This table is generated based on established principles of palladium-catalyzed carbonylation reactions and is for illustrative purposes.

Temperature and Catalysis in Synthetic Transformations

Temperature is a critical parameter that directly influences the rate of the synthetic transformation. For palladium-catalyzed carbonylation reactions, elevated temperatures are generally required to overcome the activation energy barrier for the oxidative addition of the bromopyrimidine to the palladium(0) complex, a key step in the catalytic cycle. A typical temperature range for these reactions is between 80 °C and 120 °C. mdpi.com

The choice of catalyst and ligand is also paramount for a successful synthesis. Palladium acetate (Pd(OAc)₂) is a commonly used palladium precursor. orgsyn.org The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. For alkoxycarbonylation of aryl bromides, phosphine ligands such as Xantphos have been shown to be effective. The catalyst system's performance is often optimized by adjusting the palladium-to-ligand ratio.

The interplay between temperature and the catalytic system is crucial. An optimal temperature will ensure a reasonable reaction rate without leading to catalyst decomposition or the formation of undesirable side products. For example, excessively high temperatures might lead to the degradation of the catalyst or reduced selectivity.

Below is an illustrative data table showing the effect of temperature and catalyst on the yield of this compound in a hypothetical palladium-catalyzed alkoxycarbonylation reaction:

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | 80 | 12 | 65 |

| Pd(OAc)₂ / Xantphos | 100 | 4 | 85 |

| Pd(OAc)₂ / Xantphos | 120 | 4 | 82 (with minor decomposition) |

| PdCl₂(PPh₃)₂ | 100 | 6 | 78 |

This table is generated based on established principles of palladium-catalyzed carbonylation reactions and is for illustrative purposes.

In a typical procedure, a reaction vessel is charged with the 5-bromopyrimidine starting material, a palladium catalyst, and a suitable ligand. orgsyn.org The vessel is then purged with an inert gas before the addition of the solvent and an amine base, such as N,N-diisopropylethylamine. orgsyn.org The mixture is then pressurized with carbon monoxide and heated to the desired temperature for a set period. orgsyn.org Upon completion, the reaction mixture is cooled, and the product is isolated and purified. orgsyn.org

Reactivity and Derivatization Strategies of Ethyl 5 Bromopyrimidine 2 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in Ethyl 5-bromopyrimidine-2-carboxylate is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, a reaction pathway known as nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone for modifying the pyrimidine core.

Displacement of the Bromine Atom at the 5-Position

The bromine atom at the 5-position of the pyrimidine ring is a good leaving group and is readily displaced by a variety of nucleophiles. This reactivity is a key feature for introducing new substituents at this position. For instance, nitrogen-based nucleophiles, such as primary and secondary amines, can be used to form 5-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

The general reaction can be represented as follows: this compound + R₂NH → Ethyl 5-(dialkylamino)pyrimidine-2-carboxylate + HBr

The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and higher temperatures generally lead to faster reaction rates.

Reactivity of the Ester Group in this compound

While the primary site for nucleophilic aromatic substitution is the carbon bearing the bromine atom, the ester group at the 2-position also influences the reactivity of the pyrimidine ring. The electron-withdrawing nature of the carboxylate group further activates the ring towards nucleophilic attack. However, the ester group itself can be susceptible to nucleophilic attack under certain conditions, particularly with strong nucleophiles or under harsh reaction conditions, which could lead to side products. Careful control of reaction parameters is therefore essential to achieve selective substitution at the 5-position.

Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize this compound. These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 5-position. This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in medicinal chemistry.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and base can significantly impact the reaction's efficiency and scope.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Ethyl 5-phenylpyrimidine-2-carboxylate | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Ethyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate | Good |

| 3-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | Ethyl 5-(furan-3-yl)pyrimidine-2-carboxylate | Moderate |

Note: The yields are qualitative descriptions based on typical outcomes for these types of reactions and are for illustrative purposes.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are also employed to derivatize this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often milder method for forming C-N bonds compared to traditional SNAr reactions. It allows for the coupling of a wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, with the 5-position of the pyrimidine ring. The reaction is known for its broad substrate scope and high functional group tolerance.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 5-position of the pyrimidine and a terminal alkyne. It is catalyzed by a combination of palladium and copper complexes and is a key method for synthesizing 5-alkynylpyrimidines. These products can serve as versatile intermediates for further transformations.

Transformations Involving the Ester Functionality

The ethyl ester group at the 2-position of the molecule provides another handle for derivatization. These transformations are crucial for introducing further diversity into the molecular structure.

Common transformations of the ester group include:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting 5-bromopyrimidine-2-carboxylic acid is a key intermediate that can be used in amide coupling reactions or other transformations.

Amidation: The ester can be directly converted to an amide by reacting it with an amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HBTU) to form the amide bond under milder conditions. This allows for the introduction of a wide array of amine-containing fragments.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). This transformation introduces a new functional group that can be used for further synthetic manipulations.

Table 2: Transformations of the Ester Functionality

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | LiOH, H₂O/THF | 5-Bromopyrimidine-2-carboxylic acid |

| Amidation (from acid) | R-NH₂, HATU, DIPEA | 5-Bromo-N-alkyl/aryl-pyrimidine-2-carboxamide |

Hydrolysis to 5-bromopyrimidine-2-carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 5-bromopyrimidine-2-carboxylic acid, is a fundamental transformation that unlocks further derivatization pathways. This reaction is typically achieved through ester hydrolysis, most commonly under basic conditions (saponification).

The process generally involves treating the ethyl ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent system. The choice of solvent often involves a mixture of water and a water-miscible organic solvent, such as methanol, ethanol, or tetrahydrofuran (THF), to ensure the solubility of the starting ester. The reaction progress is monitored until the ester is fully consumed, followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

While specific reaction yields for the hydrolysis of this compound are not extensively detailed in publicly available literature, the hydrolysis of similar heterocyclic esters is a well-established and high-yielding procedure. For instance, the alkaline hydrolysis of ethyl indole-2-carboxylate is a known method to produce indole-2-carboxylic acid orgsyn.org. The general conditions for such transformations are summarized in the table below.

Table 1: General Conditions for Hydrolysis of Heterocyclic Esters

| Parameter | Description |

| Reagents | Lithium hydroxide, Sodium hydroxide, Potassium hydroxide |

| Solvent System | Water/Methanol, Water/Ethanol, Water/THF |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically 1-24 hours |

| Workup | Acidification with a mineral acid (e.g., HCl) |

The resulting 5-bromopyrimidine-2-carboxylic acid is a valuable intermediate itself, serving as a precursor for the synthesis of various pharmaceuticals and agrochemicals nih.gov.

Amidation and Other Carboxylic Acid Derivative Formations

The ester functional group of this compound allows for its conversion into a variety of other carboxylic acid derivatives, with amide formation being one of the most significant transformations in medicinal chemistry. Amides are prevalent in a vast number of biologically active molecules researchgate.net.

There are two primary pathways to achieve amidation from the parent ester:

Direct Aminolysis: This method involves the direct reaction of the ester with a primary or secondary amine. The reaction can be sluggish and often requires high temperatures or the use of a catalyst to proceed at a reasonable rate. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester libretexts.org. The reaction is typically driven to completion by using a large excess of the amine or by removing the alcohol byproduct.

Two-Step Procedure via the Carboxylic Acid: A more common and generally more efficient method involves the initial hydrolysis of the ester to 5-bromopyrimidine-2-carboxylic acid, as described in the previous section. The resulting carboxylic acid is then coupled with an amine using a variety of well-established amide coupling reagents. This approach is often preferred as the direct reaction of amines with unreactive esters can be challenging nih.gov.

A wide array of coupling agents has been developed to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) nih.govorganic-chemistry.org. These reactions are typically performed in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and often include an additive like 1-hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) nih.govorganic-chemistry.org.

The versatility of this two-step approach allows for the synthesis of a diverse library of amides by varying the amine coupling partner. While specific examples detailing the amidation of this compound are not prevalent, the general applicability of these methods is well-documented for a wide range of carboxylic acids and amines nih.govnih.gov.

Table 2: Common Reagents for Amide Coupling of Carboxylic Acids

| Reagent Class | Examples | Typical Base |

| Carbodiimides | EDC, DCC (Dicyclohexylcarbodiimide) | DMAP, DIPEA |

| Uronium Salts | HBTU, HATU | DIPEA, Triethylamine |

| Phosphonium Salts | PyBOP, BOP | DIPEA |

Beyond amides, the activated carboxylic acid intermediate can, in principle, react with other nucleophiles. For example, reaction with alcohols would lead back to esters (transesterification), and reaction with thiols could produce thioesters, further highlighting the synthetic utility of the carboxylate functional group on the 5-bromopyrimidine scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, the connectivity and chemical environment of each atom in Ethyl 5-bromopyrimidine-2-carboxylate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the ethyl ester group.

The two protons on the pyrimidine ring are anticipated to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.5 ppm. The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms and the bromine atom within the heterocyclic ring. The protons at positions 4 and 6 are chemically non-equivalent and would therefore be expected to have slightly different chemical shifts.

The ethyl group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to produce a quartet around δ 4.0-4.5 ppm, due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet further upfield, typically in the δ 1.2-1.5 ppm range, resulting from coupling with the adjacent methylene protons.

A summary of the predicted ¹H NMR spectral data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4/H-6 | 8.5 - 9.5 | Singlet |

| Ethyl -CH₂- | 4.0 - 4.5 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, generally between δ 110 and 160 ppm. The carbon atom bearing the bromine (C-5) is expected to be significantly shifted due to the halogen's electronegativity. The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon (-CH₂-) around δ 60-70 ppm and the methyl carbon (-CH₃) further upfield, typically between δ 10 and 20 ppm.

Table 2 provides a summary of the anticipated ¹³C NMR chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 160 - 170 |

| Pyrimidine C-2 | 150 - 160 |

| Pyrimidine C-4/C-6 | 155 - 165 |

| Pyrimidine C-5 | 110 - 120 |

| Ethyl -CH₂- | 60 - 70 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₇BrN₂O₂), the calculated monoisotopic mass is approximately 229.969 g/mol . sigmaaldrich.com

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), leading to the formation of a pyrimidinyl-carbonyl cation. Another likely fragmentation is the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement, if sterically feasible. Cleavage of the bromine atom could also be observed. A predicted table of adducts and their mass-to-charge ratios is provided in Table 3. sigmaaldrich.com

Table 3: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 230.97637 |

| [M+Na]⁺ | 252.95831 |

| [M-H]⁻ | 228.96181 |

| [M+NH₄]⁺ | 248.00291 |

| [M+K]⁺ | 268.93225 |

| [M+H-H₂O]⁺ | 212.96635 |

| [M]⁺ | 229.96854 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

For this compound, the IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-N stretching vibrations of the pyrimidine ring would likely appear in the 1350-1000 cm⁻¹ range. The C-H stretching of the aromatic and aliphatic protons would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Crystallographic Parameters and Unit Cell Determination

Should a suitable single crystal be obtained, X-ray diffraction analysis would determine its crystallographic parameters. This would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice and are essential for a complete structural description.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromopyrimidine |

| Ethyl 4H-Pyran-4-one-2-carboxylate |

Intermolecular Interactions and Crystal Packing Motifs

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases did not yield a specific, publicly available crystal structure for this compound. As a result, a detailed analysis of its unique intermolecular interactions and crystal packing motifs, including specific bond lengths, angles, and packing diagrams, cannot be provided at this time.

However, based on the structural features of the molecule—a pyrimidine ring substituted with a bromine atom and an ethyl carboxylate group—we can infer the types of non-covalent interactions that are likely to govern its solid-state architecture. The analysis of related compounds containing similar functional groups provides a basis for these predictions. For instance, studies on other brominated pyrimidine derivatives often reveal the significant role of halogen bonding and other weak interactions in their crystal packing.

In the absence of specific crystallographic data for the title compound, a definitive description of its crystal packing remains elusive. The determination of its solid-state structure through single-crystal X-ray diffraction would be necessary to fully characterize the intermolecular interactions and packing motifs.

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on pyrimidine (B1678525) derivatives are instrumental in elucidating their stability, reactivity, and spectroscopic properties. samipubco.comechemcom.com

The first step in a typical DFT study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves calculating the molecule's energy at various atomic arrangements to find the one with the lowest energy, referred to as the ground state. For a molecule like Ethyl 5-bromopyrimidine-2-carboxylate, which has rotatable bonds (e.g., around the ester group), a conformational analysis or Potential Energy Surface (PES) scan is performed. nih.gov This involves systematically rotating specific dihedral angles to identify the most stable conformer. nih.gov

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.govnih.gov The resulting optimized geometric parameters (bond lengths and angles) can then be compared with experimental data, if available. Minor deviations between theoretical (gas phase) and experimental (solid phase) data are expected due to intermolecular interactions in the crystal lattice. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP Method) Note: This data is representative and based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C=O | ~1.21 Å |

| C-O (Ester) | ~1.36 Å | |

| C-Br | ~1.89 Å | |

| N1-C2 | ~1.33 Å | |

| C4-C5 | ~1.39 Å | |

| Bond Angles | O=C-O | ~124° |

| C5-C4-N3 | ~122° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wikipedia.org

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. echemcom.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov For pyrimidine derivatives, these orbitals are typically calculated using methods like TD-DFT at the B3LYP/6-311G(d,p) level. researchgate.netmaterialsciencejournal.org The distribution of these orbitals across the molecule shows the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Properties for this compound Note: This data is illustrative and based on findings for analogous compounds. nih.govnih.gov

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.95 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.15 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's surface to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netscispace.com

The MEP map uses a color scale:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. researchgate.net

Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack. researchgate.net

Green: Regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show significant negative potential (red) around the electronegative nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atom of the ester group. These areas represent the most probable sites for attracting positive species. Conversely, positive potential (blue) would be expected around the hydrogen atoms. nih.govresearchgate.net

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be assigned to a specific vibrational mode, such as stretching, bending, or twisting of bonds. msu.edu

Theoretical frequency calculations often yield values slightly higher than those observed experimentally due to the calculations being performed on a single molecule in the gas phase (an anharmonic system) and the limitations of the theoretical method. Therefore, the calculated frequencies are typically multiplied by a scaling factor to improve correlation with experimental data. msu.edu This analysis helps in the definitive assignment of spectral bands observed in experimental IR and Raman spectroscopy. libretexts.org

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound Note: Frequencies are representative and based on typical ranges for these functional groups. libretexts.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1750-1735 |

| C=N / C=C (Ring) | Stretching | 1600-1450 |

| C-O (Ester) | Stretching | 1300-1200 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of atomic and molecular motion over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a solvent. uni-muenchen.debohrium.com

MD simulations are particularly useful for assessing the conformational stability of a molecule in a solution, which mimics physiological or experimental conditions. uni-muenchen.de A simulation is typically run for a period ranging from nanoseconds to microseconds. The trajectory of the molecule's atoms is recorded, providing detailed information on its flexibility and structural stability.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable RMSD plot that plateaus indicates that the molecule has reached equilibrium and is conformationally stable during the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility within the molecule. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 5-amino-2-bromoisonicotinate |

| Tetrahydropyrimidine-5-carboxylate |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

| Water |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound itself, extensive QSAR analyses have been conducted on various other pyrimidine derivatives to elucidate the structural requirements for a range of biological activities. These studies provide valuable insights that could potentially inform the future design of analogs based on the this compound scaffold.

The general approach in QSAR involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a model that relates these descriptors to the observed biological activity. nih.gov The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net

Several studies have successfully applied 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to various classes of pyrimidine inhibitors. These methods are instrumental in understanding how steric, electrostatic, and hydrophobic properties of the molecules influence their interaction with biological targets.

For instance, 3D-QSAR and molecular docking studies on a series of pyrimidine derivatives targeting Colony-Stimulating Factor-1 Receptor (CSF-1R) resulted in robust CoMFA and CoMSIA models. benthamdirect.com The statistical validation of these models, as detailed in the table below, indicates a high degree of confidence in their predictive ability.

Table 1: Statistical Parameters for CoMFA and CoMSIA Models of Pyrimidine Derivatives as CSF-1R Inhibitors

| Model | q² | r² |

|---|---|---|

| CoMFA | 0.617 | 0.983 |

| CoMSIA | 0.637 | 0.984 |

Data sourced from a study on pyrimidine derivatives as CSF-1R inhibitors. benthamdirect.com

Similarly, a 3D-QSAR analysis of pyrimidine derivatives as AXL kinase inhibitors also yielded statistically significant models. researchgate.net The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity.

In another study focusing on second-generation anaplastic lymphoma kinase (ALK) inhibitors with a pyrimidine core, both CoMFA and CoMSIA models demonstrated excellent predictive capabilities. thieme-connect.comresearchgate.net The high values for the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²) underscore the robustness of the derived models.

Table 2: Statistical Validation of 3D-QSAR Models for Pyrimidine-based ALK Inhibitors

| Model | q² | r² | F-value |

|---|---|---|---|

| CoMFA | 0.663 | 0.998 | 2,401.970 |

| CoMSIA | 0.730 | 0.988 | 542.933 |

Data from a 3D-QSAR study on second-generation ALK inhibitors. thieme-connect.comresearchgate.net

Beyond 3D-QSAR, other methods have also proven effective. A study on furopyrimidine and thienopyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors employed both MLR and ANN to develop QSAR models. nih.govnih.gov The ANN model, in particular, showed superior performance with a high coefficient of determination (R²) and a lower root mean square error (RMSE) compared to the MLR model, suggesting a non-linear relationship between the descriptors and the biological activity. nih.govnih.gov

Table 3: Performance of MLR and ANN Models for Pyrimidine Derivatives as VEGFR-2 Inhibitors

| Model | R² |

|---|---|

| MLR | 0.889 |

| ANN | 0.998 |

Data derived from a QSAR analysis of VEGFR-2 inhibitors. nih.govnih.gov

Furthermore, a QSAR study on aryl-substituted dihydropyrimidines revealed that strong cytotoxic effects are associated with the presence of bulky and electronegative substituents. mdpi.com This highlights the importance of specific physicochemical properties in determining the biological activity of pyrimidine derivatives.

While these findings are not directly applicable to this compound without experimental validation, they collectively suggest that QSAR modeling would be a powerful tool in guiding the optimization of this compound for various therapeutic targets. The insights gained from studies on analogous pyrimidine structures provide a solid foundation for future computational and medicinal chemistry efforts.

Applications in Advanced Chemical Synthesis

Ethyl 5-bromopyrimidine-2-carboxylate as a Building Block for Complex Heterocycles

The unique arrangement of functional groups in this compound makes it an ideal starting material or intermediate for the synthesis of fused heterocyclic systems. A prominent application is in the creation of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their biological activities and importance in medicinal chemistry. nih.govbohrium.com Synthetic strategies often involve the condensation of 3(5)-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents to construct the fused bicyclic core. nih.gov For instance, related dihalogenated pyrazolo[1,5-a]pyrimidines can be synthesized in a two-step process starting from commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate. bohrium.com The resulting scaffold can then be further functionalized. Hydrolysis of related pyrazolo[1,5-a]pyrimidine (B1248293) esters yields the corresponding carboxylic acids, which are also valuable synthetic intermediates. chemicalbook.comarkat-usa.org

Another example of its utility is in the synthesis of thiazolo[3,2-a]pyrimidines. mdpi.com Research has demonstrated the synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where a substituted pyrimidine (B1678525) serves as the foundational ring system. mdpi.com The synthesis involves the reaction of a tetrahydropyrimidine-2-thione with an appropriate reagent to form the fused thiazole (B1198619) ring. mdpi.com These examples underscore the role of the pyrimidine core of this compound as a structural template for building more elaborate, multi-ring heterocyclic architectures.

Role in the Synthesis of Functionally Substituted Pyrimidines

The bromine atom at the C5 position of this compound is a key handle for introducing a wide range of functional groups through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose, enabling the formation of new carbon-carbon bonds. illinois.edu This palladium-catalyzed reaction pairs the bromopyrimidine with various aryl- or heteroarylboronic acids to produce 5-substituted pyrimidine derivatives. nih.govrsc.org The C-Br bond is highly susceptible to the oxidative addition step in the palladium catalytic cycle, making it a preferred site for such transformations. illinois.edu

The versatility of this approach allows for the synthesis of a diverse library of compounds. For example, 5-pyrimidylboronic acid and its derivatives have been successfully coupled with heteroaryl halides to create complex bi- and poly-heteroaryl systems. rsc.org Beyond Suzuki reactions, the reactivity of the bromo-pyrimidine scaffold can be extended to other cross-coupling methods, such as Sonogashira and Buchwald-Hartwig reactions, further expanding the range of possible substitutions to include alkynyl and amino groups, respectively. bohrium.com This strategic functionalization is crucial in medicinal chemistry for exploring structure-activity relationships, as demonstrated in the development of kinase inhibitors where the pyrimidine ring is a key structural element. ucla.edu General methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters have also been developed, highlighting the importance of this structural class in pharmaceutical research. organic-chemistry.org

Precursor for Advanced Organic Materials Synthesis

The synthetic utility of this compound extends beyond pharmaceuticals into the realm of advanced organic materials. The ability to generate complex, conjugated molecules through reactions like the Suzuki coupling makes its derivatives attractive candidates for materials with specific electronic or optical properties. bohrium.comrsc.org The synthesis of poly-aryl or poly-heterocyclic systems built upon the pyrimidine core can lead to molecules with extended π-conjugation.

Such conjugated structures are foundational to the field of organic electronics. Derivatives of this compound could serve as monomers for the synthesis of conductive polymers or as core components in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com Furthermore, the chemical properties that allow for the creation of complex, conjugated systems are also relevant to the production of dyes and pigments. The parent acid, 5-bromopyrimidine-2-carboxylic acid, is noted for its use as an intermediate in the synthesis of dyestuffs, a potential application that can be logically extended to the derivatives of its ethyl ester. The capacity to precisely engineer the molecular structure through established synthetic protocols positions this compound as a valuable precursor for the rational design of novel organic materials.

Pharmacological and Material Science Implications of Pyrimidine Derivatives

Utility in Medicinal Chemistry as a Pharmaceutical Intermediate

The pyrimidine (B1678525) nucleus is a cornerstone in the design of therapeutic agents, owing to its prevalence in biologically essential molecules such as nucleic acids. Ethyl 5-bromopyrimidine-2-carboxylate emerges as a critical starting material for the synthesis of novel drug candidates, leveraging its reactive sites for the introduction of various pharmacophores.

Precursor to Biologically Active Molecules

This compound is instrumental in the synthesis of a multitude of biologically active compounds. The bromine atom at the 5-position and the ethyl ester at the 2-position provide two distinct handles for chemical manipulation, allowing for sequential and controlled introduction of different molecular fragments. This strategic functionalization is a key advantage in the multi-step synthesis of complex pharmaceutical compounds.

For instance, the pyrimidine scaffold is central to the development of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation, and are thus crucial in cancer therapy. ed.ac.ukresearchgate.net The synthesis of such inhibitors often involves the coupling of different aromatic and heterocyclic moieties to the pyrimidine core, a process where the bromo- and ester groups of this compound can serve as key reaction points. Similarly, this intermediate is valuable in the synthesis of antiviral compounds, where the pyrimidine ring mimics the natural nucleobases. nih.gov

Scaffold for Potential Therapeutic Agents

The pyrimidine ring system inherent in this compound provides a robust scaffold for the design of novel therapeutic agents. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental in drug discovery for exploring the structure-activity relationships (SAR) of a particular class of molecules.

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. By modifying the substituents on the pyrimidine ring of this compound, medicinal chemists can systematically alter the compound's size, shape, and electronic properties to optimize its binding affinity and selectivity for a specific protein target. This has been demonstrated in the development of potent endothelin receptor antagonists, where the 5-bromo-pyrimidine moiety plays a crucial role in the molecule's activity. acs.org

Derivatization for Enzyme and Receptor Modulation Studies

The chemical reactivity of this compound makes it an ideal starting point for the synthesis of a diverse range of derivatives for studying enzyme and receptor modulation. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, while the ester group can be hydrolyzed, reduced, or converted into other functional groups.

This versatility allows for the creation of focused libraries of compounds that can be screened for their ability to inhibit specific enzymes or to act as agonists or antagonists for particular receptors. For example, derivatives of bromo-pyrimidines have been synthesized and evaluated as tyrosine kinase inhibitors, demonstrating the utility of this scaffold in targeting specific enzymatic activities. researchgate.net The systematic modification of the pyrimidine core enables a detailed exploration of the molecular interactions that govern biological activity, providing valuable insights for the design of more potent and selective drugs.

Applications in Agrochemical Development

The pyrimidine framework is not only significant in pharmaceuticals but also plays a crucial role in the development of modern agrochemicals. This compound serves as a valuable intermediate in the synthesis of novel herbicides and fungicides, contributing to improved crop protection and agricultural productivity.

Pyrimidine-based compounds have been successfully commercialized as herbicides that act by inhibiting key enzymes in plant metabolic pathways. For instance, certain pyrimidinyloxyphenoxypropionate derivatives are known to inhibit acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid synthesis in grasses. researchgate.net The synthesis of such compounds can potentially start from versatile pyrimidine building blocks like this compound. Furthermore, the exploration of novel pyrimidine derivatives continues to yield compounds with potent herbicidal and fungicidal activities. researchgate.netnih.gov

Development of Novel Functional Materials

Beyond its biological applications, the pyrimidine core of this compound offers potential for the development of novel functional organic materials. The electron-deficient nature of the pyrimidine ring, coupled with the ability to introduce various functional groups, makes it an attractive component for materials with specific electronic and photophysical properties.

Potential in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has seen rapid advancements. Pyrimidine derivatives are being explored as key components in organic light-emitting diodes (OLEDs) due to their excellent electron-accepting and charge-transporting properties. mdpi.comspiedigitallibrary.orgresearchgate.net The incorporation of the electron-deficient pyrimidine ring into organic molecules can lead to materials with high electron affinity, which is crucial for efficient electron transport in OLEDs. spiedigitallibrary.org

Role in Catalysis

A comprehensive review of scientific literature and chemical databases indicates that this compound is not typically employed as a catalyst itself. Its primary role in chemical synthesis is that of a reactant or an intermediate, serving as a building block for the construction of more complex molecules.

Research predominantly focuses on the synthesis of this compound and its subsequent utilization in the preparation of various heterocyclic compounds, particularly those with potential pharmacological applications. For instance, the pyrimidine core of this compound is a common feature in molecules designed for medicinal chemistry.

While the broader class of pyrimidine derivatives has been explored for various applications, there is a lack of specific studies demonstrating the use of this compound as a catalyst or as a ligand in a catalytic system. Catalytic processes are often associated with the synthesis of pyrimidines, where various catalysts are used to construct the pyrimidine ring. However, in these instances, the pyrimidine compound is the product of the reaction, not the catalyst.

Further research would be necessary to explore any potential, yet currently undocumented, catalytic activity of this compound or its metallic complexes. Based on currently available data, its function in the field of catalysis is not established.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromopyrimidine-2-carboxylate?

A common method involves esterification of 5-bromopyrimidine-2-carboxylic acid using ethanol and a chlorinating agent like thionyl chloride (SOCl₂). For example, a similar protocol for ethyl 5-bromopyridine-2-carboxylate (a structural analog) involves refluxing the carboxylic acid with excess SOCl₂ in ethanol, followed by purification via column chromatography (hexane/ethyl acetate) to achieve high yields . Adapting this to pyrimidine derivatives, the reaction typically proceeds under ambient or mildly heated conditions. Key parameters include stoichiometric control of SOCl₂ and reaction time optimization to minimize side products.

Q. How is the purity and structural integrity of this compound validated in research?

Purity is assessed using HPLC (high-performance liquid chromatography) with UV detection, while structural confirmation relies on and . For instance, of ethyl 5-bromopyridine-2-carboxylate shows characteristic peaks: δ 8.80 (d, 1H, pyridine-H), 8.00 (m, 2H), 4.50 (q, 2H, -OCH₂), and 1.44 (t, 3H, -CH₃) . Melting point analysis (e.g., 193–198°C for mthis compound) can also indicate purity .

Q. What are the storage recommendations for this compound?

The compound should be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group or degradation of the bromine substituent. Light-sensitive conditions are recommended due to potential photolytic cleavage .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Crystallization difficulties often stem from the compound’s low melting point and tendency to form oils. Successful strategies include slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) or using anti-solvent diffusion. SHELX software (e.g., SHELXL) is critical for refining crystal structures, particularly for resolving disorder in the ethyl ester group or bromine positional ambiguity . For example, bond length analysis (C–Br ≈ 1.89 Å) and torsional angles (e.g., C6–C1–C2–C3 = −0.8°) provide insights into molecular conformation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at the 5-position activates the pyrimidine ring for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). For instance, bromopyrimidine derivatives are precursors to aryl- or heteroaryl-substituted pyrimidines, which are valuable in pharmaceutical intermediates. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (e.g., K₂CO₃), with typical yields ranging from 60–85% . Competing side reactions, such as debromination, can be mitigated by optimizing catalyst loading and temperature.

Q. What computational methods are used to predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The ester group is prone to alkaline hydrolysis, with energy barriers ~25 kcal/mol at pH > 10. Molecular dynamics simulations (e.g., in explicit solvent models) further predict aggregation behavior in aqueous environments, which correlates with experimental solubility data .

Methodological Considerations

Q. How can competing byproducts during synthesis be minimized?

- Excess reagent control : Limiting SOCl₂ to 1.2 equivalents reduces dichloroethane byproducts.

- Temperature modulation : Maintaining temperatures below 60°C prevents decarboxylation.

- Purification : Gradient elution in column chromatography (hexane:EtOAc from 4:1 to 1:1) effectively separates the target compound from unreacted acid or diethyl carbonate .

Q. What analytical techniques resolve data contradictions in reaction yield optimization?

Conflicting yield reports may arise from impurities in starting materials or solvent quality. Triangulating data via:

- LC-MS : Identifies low-abundance byproducts (e.g., ethyl 5-hydroxypyrimidine-2-carboxylate from hydrolysis).

- Elemental analysis : Validates stoichiometric purity (C, H, N, Br % within ±0.3% of theoretical).

- Reproducibility testing : Repeating reactions under inert atmosphere (Ar) reduces oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.